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  • Product: Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate
  • CAS: 438230-48-9

Core Science & Biosynthesis

Foundational

The Strategic Scaffold: Chemical Structure, Synthesis, and Application of Methyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate in Drug Discovery

As the demand for highly selective targeted therapies intensifies, the role of privileged chemical scaffolds in drug discovery has never been more critical. Methyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate (CAS: 43...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective targeted therapies intensifies, the role of privileged chemical scaffolds in drug discovery has never been more critical. Methyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate (CAS: 438230-48-9) represents a masterclass in rational building block design[1]. By combining a versatile aminothiophene core with a spatially oriented pyridine ring, this compound serves as a foundational precursor for synthesizing complex thieno[2,3- d ]pyrimidine architectures—a class of molecules renowned for their potent inhibition of oncogenic kinases such as EGFR, VEGFR-2, and PI3K[2][3].

This technical guide deconstructs the structural properties, de novo synthesis, and downstream applications of this critical intermediate, providing self-validating protocols designed for high-yield execution in medicinal chemistry laboratories.

Structural and Physicochemical Profiling

The utility of methyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate is rooted in its highly functionalized, electron-rich heteroaromatic system. The thiophene ring acts as a rigid planar scaffold, while the substituents dictate both its synthetic reactivity and the ultimate pharmacokinetic profile of downstream drug candidates.

  • The Push-Pull System: The electron-donating 2-amino group ( −NH2​ ) and the electron-withdrawing 3-methyl carboxylate group ( −COOCH3​ ) create a polarized "push-pull" electronic distribution. This not only stabilizes the ring but perfectly positions the functional groups for subsequent pyrimidine ring annulation[4].

  • The Pyridin-3-yl Moiety: Positioned at C4, the pyridine ring introduces a basic nitrogen atom. In final drug molecules, this nitrogen frequently acts as a critical hydrogen-bond acceptor within the ATP-binding hinge region of kinases, while simultaneously improving the aqueous solubility of the largely hydrophobic thienopyrimidine core[2].

Quantitative Data Summary
PropertyValue / Description
CAS Number 438230-48-9[1][5]
Linear Formula C11​H10​N2​O2​S [1]
Molecular Weight 234.27 g/mol
Hydrogen Bond Donors 1 (Primary amine, −NH2​ )
Hydrogen Bond Acceptors 4 (Pyridine N , Ester O 's, Thiophene S )
Rotatable Bonds 2 (Aryl-aryl bond, Ester linkage)
Typical Appearance Pale yellow to brown crystalline solid

De Novo Synthesis: The Gewald Multicomponent Reaction

The synthesis of highly substituted 2-aminothiophenes is universally achieved via the Gewald Reaction , a robust multicomponent condensation that constructs the thiophene ring in a single pot[6][7]. To synthesize the target 4-(pyridin-3-yl) derivative, the reaction utilizes 3-acetylpyridine (a methyl ketone), methyl cyanoacetate, and elemental sulfur.

Regiochemical Causality

The regioselectivity of this reaction is dictated by the initial Knoevenagel condensation. The active methylene of methyl cyanoacetate attacks the carbonyl carbon of 3-acetylpyridine. Subsequent thiolation by elemental sulfur occurs exclusively at the adjacent methyl group (which becomes C5 of the thiophene), forcing the pyridin-3-yl group into the C4 position of the final aromatic ring[7].

Gewald A 3-Acetylpyridine + Methyl Cyanoacetate B Knoevenagel Condensation A->B C Alpha,Beta-Unsaturated Intermediate B->C E Thiolation & Cyclization C->E D Elemental Sulfur (S8) + Base Catalyst D->E F Methyl 2-amino-4-(pyridin-3-yl) thiophene-3-carboxylate E->F Aromatization

Gewald multicomponent reaction mechanism and workflow.

Step-by-Step Protocol: Gewald Synthesis

This protocol is optimized for a 10-gram scale, ensuring high atom economy and reliable crystallization[6].

  • Reagent Charging: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-acetylpyridine (1.0 eq, ~10 g) and methyl cyanoacetate (1.05 eq) in 50 mL of absolute ethanol.

  • Sulfur Addition: Add elemental sulfur ( S8​ , 1.0 eq) to the stirring mixture. Causality: Sulfur is insoluble at room temperature but will dissolve as the reaction progresses and intermediate thiolation occurs.

  • Base Catalysis: Dropwise, add morpholine or diethylamine (1.2 eq) over 10 minutes. Causality: The secondary amine acts as a dual-purpose base—it deprotonates the active methylene to drive the Knoevenagel condensation and activates the S8​ ring for nucleophilic attack[6].

  • Thermal Activation: Heat the mixture to 50–60 °C and maintain for 12–24 hours. Causality: Elevated temperatures are required to overcome the activation energy of the final 5-exo-dig cyclization and subsequent aromatization[7].

  • Workup & Isolation: Cool the dark reaction mixture to room temperature, then pour it over 200 g of crushed ice with vigorous stirring. The product will precipitate as a crude solid.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield pure methyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate.

Downstream Application: Thieno[2,3-d]pyrimidine Kinase Inhibitors

The primary application of methyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate is its conversion into thieno[2,3- d ]pyrimidines[4]. This bicyclic system is a well-established bioisostere of the quinazoline core found in blockbuster EGFR inhibitors like Erlotinib and Gefitinib[2][3]. By replacing the benzene ring of quinazoline with a thiophene ring, researchers can alter the molecule's electron density, toxicity profile, and intellectual property space while maintaining potent ATP-competitive binding[8].

KinaseSynthesis S1 Methyl 2-amino-4-(pyridin-3-yl) thiophene-3-carboxylate S3 Thieno[2,3-d]pyrimidin-4(3H)-one Intermediate S1->S3 + Reagent S2 Formamidine Acetate (Cyclocondensation) S2->S3 S5 4-Chloro-thieno[2,3-d]pyrimidine Intermediate S3->S5 + Reagent S4 POCl3 / Reflux (Chlorination) S4->S5 S7 Target Kinase Inhibitor (e.g., EGFR/PI3K Inhibitor) S5->S7 + Reagent S6 Substituted Aniline (SNAr Reaction) S6->S7

Stepwise synthesis of thieno[2,3-d]pyrimidine kinase inhibitors.

Step-by-Step Protocol: Kinase Inhibitor Scaffold Generation
  • Cyclocondensation (Pyrimidine Ring Formation):

    • Procedure: Suspend methyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate (1.0 eq) and formamidine acetate (1.5 eq) in ethanol. Reflux (78 °C) for 15 hours[4].

    • Causality: Formamidine acetate supplies the C2 carbon and N3 nitrogen required to close the pyrimidine ring. The ester is converted into a cyclic lactam, yielding the thieno[2,3- d ]pyrimidin-4(3H)-one intermediate[2][4].

  • Chlorination (Leaving Group Installation):

    • Procedure: Suspend the intermediate in toluene and add Phosphorus oxychloride ( POCl3​ , 5.0 eq). Reflux at 110 °C for 2 hours[4]. Quench carefully over ice.

    • Causality: POCl3​ converts the tautomeric hydroxyl group of the lactam into a highly reactive chloride. This step is mandatory to activate the C4 position for nucleophilic attack[2].

  • Nucleophilic Aromatic Substitution ( SN​Ar ):

    • Procedure: React the 4-chloro-thieno[2,3- d ]pyrimidine intermediate with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol at reflux for 4-6 hours[2].

    • Causality: The C4 position of the pyrimidine ring is highly electrophilic, being sandwiched between two electron-withdrawing nitrogen atoms. The aniline nitrogen readily displaces the chloride, forming the 4-anilino-thieno[2,3- d ]pyrimidine pharmacophore—the exact structural motif required to anchor the drug into the kinase ATP-binding pocket[3].

References

  • Gavali, K. D., et al. "Kanchan D. Gavali's research works | Institute of Chemical Technology and other places" - ResearchGate - [Link]

  • "Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors" - ACS Publications - [Link]

  • "Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors" - PMC - [Link]

  • Lei, H., et al. "Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine" - Atlantis Press - [Link]

Sources

Exploratory

The Enigmatic Case of CAS 438230-48-9: A Search for Spectral Data

A comprehensive search for the chemical entity assigned the Chemical Abstracts Service (CAS) number 438230-48-9 has yielded no definitive structure or associated spectral data. This presents a significant challenge in fu...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search for the chemical entity assigned the Chemical Abstracts Service (CAS) number 438230-48-9 has yielded no definitive structure or associated spectral data. This presents a significant challenge in fulfilling the request for an in-depth technical guide on its ¹H and ¹³C NMR spectral reference data, as the foundational information—the identity of the compound itself—remains elusive.

For researchers, scientists, and drug development professionals, the CAS number is a unique and unambiguous identifier for a chemical substance. It serves as a critical starting point for accessing a wealth of information, including its chemical structure, properties, and, pertinently, its spectral characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the structural elucidation and verification of organic molecules. The chemical shifts, coupling constants, and signal intensities observed in NMR spectra provide a detailed "fingerprint" of a molecule's atomic framework.

However, in the case of CAS 438230-48-9, extensive searches across multiple chemical databases and scientific literature repositories have failed to retrieve any public-facing information linking this number to a specific chemical structure. This situation can arise for several reasons:

  • Confidentiality: The substance may be part of a proprietary research and development program within a commercial entity, and its structure has not been disclosed publicly.

  • Novelty or Rarity: The compound may be exceedingly new or synthesized in such small quantities that its characterization data has not yet been published or indexed in major databases.

  • Data Entry Error: There is a possibility of a typographical error in the CAS number itself.

  • Decommissioned or Obsolete Number: In rare instances, a CAS number may be removed from active use.

Without a confirmed chemical structure, any attempt to provide ¹H and ¹³C NMR spectral data would be purely speculative and would fundamentally violate the principles of scientific integrity and accuracy that are paramount in a technical guide for a scientific audience. The core directive to create an in-depth guide is therefore unachievable.

The Standard Workflow for NMR Data Acquisition and Analysis

For the benefit of the intended audience, we can outline the general, rigorous process that would be followed to generate and interpret the NMR data for a known compound. This workflow underscores the importance of starting with a well-characterized sample.

A generalized workflow for acquiring and interpreting NMR data is presented below.

Caption: A standard workflow for the acquisition and analysis of 1D ¹H and ¹³C NMR spectra.

Concluding Remarks

The inability to identify a chemical structure for CAS 438230-48-9 precludes the creation of the requested technical guide. The scientific community relies on the accuracy and public availability of data associated with unique identifiers like CAS numbers. In this instance, the absence of such information highlights the boundaries of publicly accessible chemical knowledge. For researchers encountering similar situations, the primary course of action would be to verify the CAS number and consult any available internal or proprietary documentation that might shed light on the compound's identity. Without this crucial first step, the powerful analytical techniques of ¹H and ¹³C NMR spectroscopy cannot be applied.

References

Due to the inability to identify the compound associated with CAS 438230-48-9, no specific references for its NMR data can be provided. The following are general, authoritative resources on NMR spectroscopy:

  • Introduction to NMR Spectroscopy: A general overview of the principles and applications of NMR spectroscopy. Source: Not applicable, general knowledge.
  • Experimental Organic Chemistry: A Miniscale and Microscale Approach by John C. Gilbert and Stephen F. Martin. Source: Not applicable, general knowledge.
Foundational

Pharmacological Potential of Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide provides an in-depth exploration of a specific, promising derivative:...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide provides an in-depth exploration of a specific, promising derivative: methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate. While direct experimental data for this compound is emerging, this document synthesizes current knowledge on related structures to project its pharmacological potential, with a primary focus on kinase inhibition and antimicrobial activity. We present a robust, proposed synthetic route via the Gewald reaction, detailed protocols for in vitro evaluation, and a discussion of the underlying structure-activity relationships that underscore its therapeutic promise. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.

Introduction: The Promise of a Privileged Scaffold

The 2-aminothiophene core is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2] The incorporation of a pyridine ring, a common motif in kinase inhibitors, into the 2-aminothiophene backbone at the 4-position is a rational design strategy to engender potent and selective biological activity. The title compound, methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate, combines these key pharmacophoric elements, making it a compelling candidate for investigation as a novel therapeutic agent.

This guide will provide a comprehensive overview of the synthesis, predicted pharmacological activities, and detailed experimental protocols for the evaluation of methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate.

Synthesis and Characterization

The most direct and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[3] This one-pot synthesis involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[3][4]

Proposed Synthetic Pathway

The synthesis of methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate can be achieved by the Gewald reaction using 3-acetylpyridine, methyl cyanoacetate, and elemental sulfur.

Gewald_Reaction Reactant1 3-Acetylpyridine Reaction Gewald Reaction Reactant1->Reaction Reactant2 Methyl Cyanoacetate Reactant2->Reaction Reactant3 Elemental Sulfur (S8) Reactant3->Reaction Base Base (e.g., Morpholine, Diethylamine) Base->Reaction Catalyst Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction Medium Product Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate Reaction->Product

Caption: Proposed synthesis of the title compound via the Gewald reaction.

Detailed Experimental Protocol

Materials:

  • 3-Acetylpyridine (commercially available)[5][6]

  • Methyl cyanoacetate (commercially available)[7][8][9][10]

  • Elemental sulfur[1][2][4][11][12]

  • Morpholine or Diethylamine (base)

  • Ethanol or N,N-Dimethylformamide (solvent)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Procedure:

  • To a solution of 3-acetylpyridine (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • To this stirred suspension, add a catalytic amount of morpholine (0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Predicted Pharmacological Potential and Mechanistic Insights

Based on the extensive literature on 2-aminothiophene derivatives, we predict that methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate will exhibit significant activity in two primary areas: kinase inhibition and antimicrobial effects.

Kinase Inhibition: A Targeted Approach to Cancer Therapy

The dysregulation of protein kinase activity is a hallmark of many human diseases, particularly cancer.[13] The 2-aminopyridine moiety is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[5][14] This structural element forms key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The fusion of this pyridine motif with the 2-aminothiophene scaffold is a rational strategy for developing novel kinase inhibitors.[4][13]

Predicted Mechanism of Action:

We hypothesize that methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate will function as an ATP-competitive inhibitor of one or more protein kinases. The 2-amino group and the pyridine nitrogen are predicted to form hydrogen bonds with the kinase hinge region, while the substituted thiophene core occupies the hydrophobic pocket of the ATP-binding site. The specific kinase targets will depend on the overall three-dimensional shape and electrostatic properties of the molecule.

Kinase_Inhibition Compound {Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate | Pyridine Moiety | 2-Amino Group} Kinase Kinase Active Site ATP Binding Pocket Hinge Region Compound->Kinase Competitively Inhibits ATP Binding Signaling Downstream Signaling Cascade Kinase->Signaling Phosphorylates Substrates ATP ATP ATP->Kinase Binds CellProliferation Cell Proliferation and Survival Signaling->CellProliferation Promotes

Caption: Predicted mechanism of ATP-competitive kinase inhibition.

Antimicrobial Activity: Combating Drug Resistance

Thiophene derivatives have a long history of investigation as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[2][6] The precise mechanism of action can vary, but often involves the disruption of essential cellular processes.

Predicted Mechanism of Action:

The antimicrobial activity of the title compound could arise from several mechanisms, including:

  • Enzyme Inhibition: Inhibition of essential bacterial or fungal enzymes, such as those involved in cell wall synthesis or DNA replication.

  • Membrane Disruption: Interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents.

  • Inhibition of Efflux Pumps: Some 2-aminothiophene derivatives have been shown to inhibit efflux pumps, which are a major mechanism of antibiotic resistance in bacteria.[13]

Experimental Protocols for Pharmacological Evaluation

The following section provides detailed, step-by-step protocols for the in vitro evaluation of the predicted pharmacological activities of methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate.

In Vitro Cytotoxicity and Antiproliferative Activity

The initial assessment of anticancer potential involves evaluating the compound's ability to inhibit the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[13]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., a panel of human cancer cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Step1 Add Test Compound (Serial Dilutions) Start->Step1 Step2 Incubate for 48-72 hours Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate for 4 hours Step3->Step4 Step5 Solubilize Formazan Crystals Step4->Step5 Step6 Measure Absorbance at 570 nm Step5->Step6 End Calculate IC50 Value Step6->End

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

To determine if the compound directly inhibits kinase activity, a biochemical kinase assay is necessary. Several formats are available, including radiometric and non-radiometric methods. A common non-radiometric approach is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Protocol: ADP-Glo™ Kinase Assay (Generic)

  • Kinase Reaction: In a 384-well plate, combine the kinase of interest, the test compound (at various concentrations), a suitable kinase substrate, and ATP in a kinase reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the compound can be assessed using standard methods such as the broth microdilution or agar disk diffusion assays.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in tables for clear comparison and interpretation.

Table 1: Predicted In Vitro Activity Profile

AssayPredicted OutcomeKey Parameters to Determine
MTT Cytotoxicity AssayInhibition of cancer cell proliferationIC₅₀ (µM)
Kinase Inhibition AssayInhibition of specific kinase activityIC₅₀ (nM or µM)
Antimicrobial SusceptibilityInhibition of microbial growthMIC (µg/mL)

Conclusion and Future Directions

Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate represents a promising, yet underexplored, molecule with significant potential as a kinase inhibitor and/or an antimicrobial agent. The synthetic route is straightforward, and the rationale for its predicted biological activities is well-grounded in the established literature of related compounds. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive evaluation of its pharmacological potential. Further studies should focus on a broad screening against a panel of kinases to identify specific targets, followed by in vivo efficacy and toxicity studies in relevant disease models. The exploration of this and similar 2-aminothiophene derivatives is a fertile ground for the discovery of next-generation therapeutics.

References

  • A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals. (2025). BenchChem.
  • The Expanding Therapeutic Potential of 2-Aminothiophenes: A Technical Guide. (2025). BenchChem.
  • Gewald reaction. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link].

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal, 11(1), 87.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2018). Journal of Medicinal Chemistry, 61(21), 9563-9575.
  • (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(21), 14423-14443.
  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001). Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293.
  • Elemental Sulfur - SAFETY DATA SHEET. (2016).
  • In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. (2016). Journal of Chemical and Pharmaceutical Research, 8(4), 198-201.
  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal, 11(1), 87.
  • Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. (2013). Journal of Chemistry, 2013, 1-6.
  • New method for preparing 3-pyridine acetic hydrochloride. (2006).
  • 3-Acetyl Pyridine CAS No.- 350-03-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd.
  • SAFETY DATA SHEET - 3-Acetylpyridine. (2025). Fisher Scientific.
  • methyl cyanoacetate 99% (c005b-005543). (n.d.). Cenmed Enterprises.
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  • A facile four-component Gewald reaction under organocatalyzed aqueous conditions. (2014). Arkivoc, 2014(4), 1-10.
  • Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal. (2025). BenchChem.
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Exploratory

Synthesis of 4-Pyridin-3-ylthiophene Derivatives: A Comprehensive Technical Guide

Executive Summary The 4-pyridin-3-ylthiophene scaffold represents a privileged structural motif at the intersection of medicinal chemistry and advanced materials science. By fusing the electron-rich thiophene ring with t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-pyridin-3-ylthiophene scaffold represents a privileged structural motif at the intersection of medicinal chemistry and advanced materials science. By fusing the electron-rich thiophene ring with the electron-deficient pyridine ring, researchers can precisely tune molecular orbital energy levels. This unique electronic push-pull system is highly valued in the development of 1[1] and serves as a core pharmacophore in potent pharmaceutical agents, including inhibitors targeting the 2[2]. This whitepaper provides a rigorous, self-validating guide to the synthesis of these derivatives, emphasizing mechanistic causality and field-proven protocols.

Chemical Rationale & Retrosynthetic Strategies

Constructing the C–C bond between the C4 position of thiophene and the C3 position of pyridine presents specific stereoelectronic challenges. The basicity of the pyridine nitrogen can coordinate with and poison transition-metal catalysts, while the electron-rich thiophene is susceptible to side reactions such as protodeboronation.

To navigate these challenges, three primary retrosynthetic disconnections are utilized:

  • Cross-Coupling (Suzuki-Miyaura): The most reliable and widely adopted method, typically coupling a 4-halothiophene with a 3-pyridinylboronic acid derivative[3].

  • Direct C-H Arylation: A highly atom-economical approach that bypasses the need for pre-functionalized organoboron reagents by utilizing the innate reactivity of the thiophene C-H bond[4].

  • De Novo Ring Construction: Multicomponent reactions (e.g., the Gewald reaction) that build the thiophene ring directly onto a pre-existing pyridine precursor[3].

Retrosynthesis Target 4-Pyridin-3-ylthiophene Derivatives Approach1 Cross-Coupling (Suzuki-Miyaura) Target->Approach1 Disconnection A Approach2 C-H Activation (Direct Arylation) Target->Approach2 Disconnection B Approach3 De Novo Synthesis (Gewald Reaction) Target->Approach3 Disconnection C Sub1A 3-Pyridinylboronic ester + 4-Bromothiophene Approach1->Sub1A Sub2A 3-Bromopyridine + Thiophene Core Approach2->Sub2A Sub3A Pyridinyl Ketone + Sulfur + Cyanoester Approach3->Sub3A

Fig 1: Retrosynthetic disconnections for the 4-pyridin-3-ylthiophene scaffold.

Overcoming Substrate-Specific Challenges

A critical bottleneck in the Suzuki-Miyaura approach is the inherent instability of 3-pyridinylboronic acids. In aqueous media at a neutral pH, these compounds exist predominantly as 5, rendering them highly hydrophilic and notoriously difficult to isolate[5].

Strategic Solution: To circumvent this, modern protocols employ pinacolborane (HBpin) to form 3-pyridinylboronic acid pinacol esters. These dialkoxyhydroborane derivatives are 6, tolerant to various functional groups, and bypass the extraction issues associated with free boronic acids[6].

Detailed Synthetic Methodologies

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes a biphasic system to couple a 4-bromothiophene derivative with a 3-pyridinylboronic acid pinacol ester[3].

Mechanistic Causality:

  • Solvent System: A biphasic Toluene/EtOH/H₂O mixture is employed. Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent.

  • Base Selection: Na₂CO₃ is strong enough to coordinate with the boron atom (forming the reactive, nucleophilic boronate complex required for transmetalation) but mild enough to prevent the hydrolysis of sensitive functional groups.

  • Degassing: Palladium(0) is highly susceptible to oxidation by atmospheric oxygen, which converts it to an inactive Pd(II) oxide species. Rigorous argon sparging is mandatory.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, add 4-bromothiophene (1.0 equiv), 3-pyridinylboronic acid pinacol ester (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add a Toluene/EtOH (4:1 v/v) mixture to dissolve the organic components.

  • Base Introduction: Add an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv).

  • Degassing: Sparge the biphasic mixture with Argon for exactly 15 minutes.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 12–16 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1); the disappearance of the higher-Rf bromothiophene spot indicates completion.

  • Workup: Cool to room temperature, separate the phases, and extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure derivative.

Workflow Start Substrate Preparation (Halide + Boronate) Degas Solvent Degassing (Argon Sparging, 15 min) Start->Degas Exclude Oxygen Reaction Catalytic Coupling (Pd Catalyst, Base, 80°C) Degas->Reaction Prevent Pd(0) Oxidation Quench Reaction Quenching (Aqueous Workup) Reaction->Quench Monitor via TLC Purify Chromatography (Silica Gel) Quench->Purify Isolate Organic Phase Product Pure 4-Pyridin-3-ylthiophene Purify->Product >95% Purity Achieved

Fig 2: Standard experimental workflow for synthesizing pyridinylthiophenes.

Protocol 2: Direct C-H Arylation of Thiophenes

Direct arylation eliminates the need for organoboron reagents entirely. It is highly effective when the thiophene bears an electronic bias or directing group, such as an SO₂R substituent[4].

Mechanistic Causality:

  • Reaction Pathway: This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. Potassium acetate (KOAc) acts as an active participant in the transition state, abstracting the thiophene C-H proton simultaneously with Pd–C bond formation.

  • Temperature & Solvent: High temperatures (130 °C) are required to overcome the high activation energy of C-H bond cleavage. N,N-dimethylacetamide (DMAc) is chosen because its high boiling point (165 °C) accommodates the thermal requirements while stabilizing the palladium intermediates.

  • Catalyst Loading: A remarkably low catalyst loading (0.1 mol % Pd(OAc)₂) is utilized to prevent the aggregation and precipitation of inactive palladium black at high temperatures[4].

Step-by-Step Procedure:

  • Preparation: Charge a pressure-resistant reaction vial with 3-bromopyridine (1.0 equiv), the substituted thiophene (e.g., 2-(propane-2-sulfonyl)thiophene) (1.5 equiv), KOAc (2.0 equiv), and Pd(OAc)₂ (0.001 equiv)[4].

  • Solvent: Add anhydrous DMAc to achieve a 0.5 M concentration.

  • Reaction: Seal the vial under an argon atmosphere and heat to 130 °C for 16 hours. Self-Validation: The solution will transition to a dark, homogeneous mixture without the formation of a metallic mirror (indicating the catalyst remains active).

  • Workup & Purification: Cool the vial, dilute with water, and extract with dichloromethane. Concentrate the organic layer and purify via column chromatography.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the primary synthetic strategies used to construct the 4-pyridin-3-ylthiophene core.

Synthetic StrategyThiophene SubstratePyridine SubstrateCatalyst & ConditionsYieldRef
Suzuki-Miyaura Coupling 5-Bromothiophene-3-carbaldehydePyridine-3-boronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O/EtOH, 80 °C~80-85%[3]
Direct C-H Arylation 2-(Propane-2-sulfonyl)thiophene3-BromopyridinePd(OAc)₂ (0.1 mol%), KOAc, DMAc, 130 °C76%[4]
De Novo (Gewald) α-Cyanoester + Elemental SulfurPyridinyl KetoneMorpholine (Base), EtOH, Reflux~65-75%[3]

Conclusion

The synthesis of 4-pyridin-3-ylthiophene derivatives requires a nuanced understanding of heteroaromatic electronics and transition-metal catalysis. While Suzuki-Miyaura coupling remains the most versatile and functional-group-tolerant method—especially when utilizing stable pinacol esters—direct C-H arylation represents the frontier of atom-economical synthesis for this privileged scaffold. By strictly adhering to the mechanistic causalities outlined in this guide, researchers can ensure high-yielding, reproducible syntheses suitable for advanced drug development and materials engineering.

References

  • 6, Thieme Connect[6]

  • 5, USPTO[5] 3.3, Benchchem[3]

  • 7, ResearchGate[7]

  • 1, ResearchGate[1] 6.4, ACS Publications[4] 7.2, Google Patents[2]

Sources

Protocols & Analytical Methods

Method

Step-by-Step Gewald Reaction Protocol for the Synthesis of Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate

Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Scientific Rationale T...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Scientific Rationale

The 2-aminothiophene scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutics, including the atypical antipsychotic olanzapine and the anti-inflammatory agent tinoridine. The Gewald reaction remains the most robust and atom-economical method for constructing highly substituted 2-aminothiophenes [1].

This application note details a highly optimized, one-pot, three-component Gewald reaction protocol for synthesizing methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate . By condensing 3-acetylpyridine with methyl cyanoacetate and elemental sulfur in the presence of a secondary amine base, researchers can achieve high yields of the target compound. This guide emphasizes the causality behind the experimental parameters—transforming a standard recipe into a self-validating synthetic system.

Mechanistic Overview

Understanding the mechanistic pathway is critical for troubleshooting and optimizing the reaction [2]. The synthesis proceeds via three distinct phases:

  • Knoevenagel Condensation: The amine base (morpholine) catalyzes the condensation of 3-acetylpyridine and methyl cyanoacetate to form an α,β -unsaturated nitrile intermediate.

  • Thiolation: Morpholine activates the elemental sulfur ( S8​ ), generating reactive polysulfide species that attack the γ -carbon (the methyl group derived from 3-acetylpyridine).

  • Cyclization & Aromatization: A 5-exo-dig intramolecular nucleophilic attack on the nitrile carbon closes the ring, followed by tautomerization to yield the stable, aromatic 2-aminothiophene.

GewaldMechanism A 3-Acetylpyridine + Methyl Cyanoacetate B Knoevenagel Intermediate (Pyr-C(CH3)=C(CN)COOMe) A->B Morpholine-catalyzed Condensation (-H2O) D Thiolated Intermediate (Pyr-C(CH2-S-)=C(CN)COOMe) B->D Deprotonation & Thiolation C Elemental Sulfur (S8) + Morpholine C->D Polysulfide Generation E Cyclized Intermediate (5-Exo-Dig Ring Closure) D->E Intramolecular Nucleophilic Attack F Target Compound: Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate E->F Tautomerization & Aromatization

Figure 1: Mechanistic pathway of the Gewald reaction yielding methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate.

Materials and Reagents

The following stoichiometry is optimized for a 10 mmol scale synthesis. A slight excess of methyl cyanoacetate and sulfur ensures the complete conversion of the ketone, which is typically the most expensive starting material [3].

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
3-Acetylpyridine 121.141.0 eq1.21 g (1.11 mL)Ketone / Carbon scaffold
Methyl cyanoacetate 99.091.1 eq1.09 g (0.97 mL)Active methylene / Nitrile source
Elemental Sulfur ( S8​ ) 32.061.2 eq0.38 gThiolation agent
Morpholine 87.121.0 eq0.87 g (0.87 mL)Base / Enamine catalyst
Ethanol (Absolute) 46.07Solvent15.0 mLReaction medium

Step-by-Step Experimental Protocol

Phase 1: Setup and Knoevenagel Activation
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Mixing: Add 3-acetylpyridine (1.21 g, 10 mmol), methyl cyanoacetate (1.09 g, 11 mmol), and elemental sulfur (0.38 g, 12 mmol) to the flask.

  • Solvent Addition: Suspend the mixture in 15 mL of absolute ethanol. Stir at room temperature for 5 minutes to ensure uniform dispersion of the sulfur powder.

  • Base Addition (Critical Step): Add morpholine (0.87 mL, 10 mmol) dropwise over 5 minutes using a syringe.

    • Causality: Morpholine acts as both a base and a nucleophilic catalyst. Dropwise addition controls the exothermic Knoevenagel condensation. Dumping the base all at once can lead to rapid, uncontrolled heat generation and the formation of unwanted self-condensation byproducts [4].

Phase 2: Thiolation and Cyclization
  • Heating: Transfer the flask to a pre-heated oil bath or heating block set to 50–60 °C . Stir vigorously for 2 to 4 hours.

    • Causality: Elemental sulfur ( S8​ ) has poor solubility and reactivity at room temperature. Heating to 50–60 °C facilitates the amine-mediated cleavage of the S8​ ring into reactive polysulfide chains. Avoid boiling the ethanol (78 °C), as excessive heat can drive off volatile intermediates and generate toxic H2​S gas before cyclization occurs.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: 50% Ethyl Acetate / 50% Hexanes). The target 2-aminothiophene will appear as a highly UV-active spot that stains distinctly with phosphomolybdic acid (PMA) or iodine.

Phase 3: Workup and Isolation
  • Cooling & Precipitation: Once TLC indicates the complete consumption of 3-acetylpyridine, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0–5 °C) for 30 minutes.

    • Causality: 2-Aminothiophenes are highly crystalline due to strong intermolecular hydrogen bonding between the C2-amino group and the C3-ester carbonyl. Cooling forces the spontaneous precipitation of the product directly from the ethanolic medium, bypassing the need for column chromatography [3].

  • Filtration: Filter the resulting precipitate under a vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted sulfur and residual morpholine.

  • Drying: Dry the solid under a high vacuum to afford methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate as a crystalline solid. (Expected yield: 65–80%).

Analytical Characterization

To validate the structural integrity of the synthesized compound, compare your analytical data against the following expected parameters:

  • Appearance: Pale yellow to off-white crystalline solid.

  • LC-MS (ESI+): Expected [M+H]+ m/z = 235.05.

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ 8.55 (d, 1H, Pyridine C2-H)

    • δ 8.48 (dd, 1H, Pyridine C6-H)

    • δ 7.72 (dt, 1H, Pyridine C4-H)

    • δ 7.42 (bs, 2H, -NH 2​ , D2​O exchangeable)

    • δ 7.35 (dd, 1H, Pyridine C5-H)

    • δ 6.65 (s, 1H, Thiophene C5-H)

    • δ 3.60 (s, 3H, -OCH 3​ )

Troubleshooting Guide

  • Issue: High amounts of unreacted elemental sulfur in the final product.

    • Cause: Insufficient reaction time or temperature; sulfur did not fully activate.

    • Solution: Ensure the reaction temperature is strictly maintained at 60 °C. If sulfur persists in the isolated product, recrystallize the product from hot ethanol or perform a quick wash with carbon disulfide ( CS2​ ) (handle CS2​ with extreme caution in a fume hood).

  • Issue: Low yield / Tar formation.

    • Cause: Reaction temperature was too high (boiling), or base was added too rapidly, leading to polymerization.

    • Solution: Strictly adhere to the dropwise addition of morpholine at room temperature before applying heat.

References

  • Wikipedia Contributors. (n.d.). Gewald reaction. Wikipedia, The Free Encyclopedia. Retrieved March 18, 2026, from [Link]

  • Gomha, S. M., et al. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 19-32. Retrieved from [Link]

  • Abaee, M. S., & Cheraghi, S. (2013). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc, 2014(4), 1-10. Retrieved from [Link]

  • Huang, Y., et al. (2009). Cyanoacetamide MCR (III): three-component Gewald reactions revisited. Researcher.Life / Macromolecular Rapid Communications. Retrieved from [Link]

Application

Application Note: A Robust Protocol for the Synthesis of Bio-active Thieno[2,3-b]pyridine Scaffolds Using 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (CAS 438230-48-9)

Introduction: The Thieno[2,3-b]pyridine Privileged Scaffold The thieno[2,3-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, planar structure and r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thieno[2,3-b]pyridine Privileged Scaffold

The thieno[2,3-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing potent and selective modulators of various biological targets. Compounds incorporating this moiety have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1] The thieno[2,3-b]pyridine scaffold is notably present in molecules developed as inhibitors of critical signaling proteins like c-Src non-receptor tyrosine kinase, highlighting its therapeutic potential.[2]

Given its importance, the development of efficient and versatile synthetic routes to access diverse libraries of thieno[2,3-b]pyridine derivatives is a key objective for researchers. This application note provides a detailed, field-proven protocol for the synthesis of this scaffold, utilizing the commercially available precursor 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (CAS 438230-48-9) .

The Key Precursor: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

The selected precursor, CAS 438230-48-9, is a classic example of a Gewald 2-aminothiophene.[3] This class of compounds is exceptionally valuable in heterocyclic synthesis.

Precursor Attributes:

PropertyValue
Chemical Name 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
CAS Number 438230-48-9
Molecular Formula C₉H₁₀N₂S
Molecular Weight 178.25 g/mol
Structure

The strategic value of this precursor lies in the ortho-disposition of a nucleophilic amine group (-NH₂) and a nitrile group (-CN) on the thiophene ring. This arrangement is primed for cyclization reactions that build an adjacent pyridine ring, a strategy elegantly realized through the Friedländer Annulation.

Synthetic Strategy: The Friedländer Annulation

The Friedländer synthesis is a powerful and reliable acid- or base-catalyzed condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone).[4][5][6] This methodology is adapted here for the annulation of a pyridine ring onto the thiophene core of our precursor.

The reaction proceeds via an initial condensation between the amino group of the precursor and the carbonyl of a ketone, followed by an intramolecular cyclization and dehydration cascade to yield the thermodynamically stable aromatic thieno[2,3-b]pyridine system. The choice of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is critical as it protonates the carbonyl group of the ketone, activating it for nucleophilic attack by the aminothiophene and facilitating the subsequent dehydration steps.

Friedlaender_Mechanism cluster_reactants Reactants cluster_process Reaction Cascade Precursor Precursor (CAS 438230-48-9) (o-aminonitrile) Condensation Initial Condensation & Schiff Base/Enamine Formation Precursor->Condensation Ketone Ketone (e.g., Acetone) Ketone->Condensation Cyclization Intramolecular Cyclization (Thorpe-Ziegler type) Condensation->Cyclization Acid Catalyst (p-TsOH) Tautomerization Tautomerization & Aromatization Cyclization->Tautomerization Product Final Product (Thieno[2,3-b]pyridine) Tautomerization->Product

Caption: Generalized mechanism of the Friedländer-type synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 2,4-Dimethyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-b]pyridine , a representative product, from the title precursor and acetone.

Materials and Reagents:

ReagentCAS NumberGradeSupplier
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile438230-48-9≥98%Commercial Vendor
Acetone67-64-1ACS GradeCommercial Vendor
p-Toluenesulfonic acid monohydrate (p-TsOH)6192-52-5≥98.5%Commercial Vendor
Toluene108-88-3AnhydrousCommercial Vendor
Ethyl Acetate (EtOAc)141-78-6ACS GradeCommercial Vendor
Hexanes110-54-3ACS GradeCommercial Vendor
Saturated Sodium Bicarbonate Solution (aq.)N/AN/ALab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9AnhydrousCommercial Vendor

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (5.00 g, 28.0 mmol, 1.0 equiv.).

    • Add anhydrous toluene (50 mL) followed by acetone (4.1 mL, 56.0 mmol, 2.0 equiv.). Causality Note: Using a slight excess of the ketone component ensures the complete consumption of the more valuable precursor.

    • Finally, add p-toluenesulfonic acid monohydrate (0.53 g, 2.80 mmol, 0.1 equiv.). Causality Note: A catalytic amount of p-TsOH is sufficient to protonate the ketone and drive the reaction forward without promoting side reactions.

    • Fit the flask with a reflux condenser and a nitrogen inlet. Begin gentle stirring.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle.

    • Maintain the reflux for 8-12 hours. Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent. The disappearance of the precursor spot (visualized under UV light) indicates reaction completion.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. The product may begin to precipitate.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and water (1 x 30 mL). Causality Note: The bicarbonate wash is crucial to neutralize the p-TsOH catalyst, preventing potential product degradation during solvent evaporation.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • The crude solid can be purified by recrystallization. Suspend the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

Expected Yield: 75-85% of a crystalline solid. Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Workflow and Troubleshooting

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive catalyst (p-TsOH may be old).- Insufficient heating or reaction time.- Wet solvent or reagents.- Use fresh p-TsOH.- Ensure reflux temperature is reached and extend reaction time.- Use anhydrous toluene and ensure reagents are dry.
Formation of Multiple Products - Reaction temperature too high, causing side reactions.- Self-condensation of the ketone.- Lower the reflux temperature slightly if possible (e.g., using a different solvent like xylene for higher temps or dioxane for lower).- Ensure the stoichiometry of the ketone is not excessively high.
Product Fails to Crystallize - Product is impure.- Incorrect recrystallization solvent system.- Attempt purification by column chromatography (Silica gel, Hexanes/EtOAc gradient).- Experiment with other solvent pairs for recrystallization (e.g., Ethanol/Water, Dichloromethane/Hexanes).

Conclusion

This application note demonstrates that 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (CAS 438230-48-9) is a highly effective and versatile precursor for the synthesis of the thieno[2,3-b]pyridine scaffold. The adapted Friedländer annulation protocol detailed herein is robust, high-yielding, and amenable to scale-up. By varying the ketone component in this reaction, researchers can readily access a diverse library of substituted thieno[2,3-b]pyridines, enabling extensive structure-activity relationship (SAR) studies crucial for the discovery of novel therapeutics.[7]

References

  • Title: Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors Source: PubMed, 2011 URL: [Link]

  • Title: Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity Source: Semantic Scholar, 2013 URL: [Link]

  • Title: Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential Source: National Center for Biotechnology Information (PMC), 2023 URL: [Link]

  • Title: Fused Pyridine Derivatives: Synthesis and Biological Activities Source: IntechOpen, 2022 URL: [Link]

  • Title: Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety Source: National Center for Biotechnology Information (PMC), 2015 URL: [Link]

  • Title: Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity Source: MDPI, 2022 URL: [Link]

  • Title: Friedländer synthesis Source: Wikipedia URL: [Link]

  • Title: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives Source: Scientific Electronic Library Online (SciELO), 2022 URL: [Link]

  • Title: Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3-c][4][8]naphthyridinones and pyrazolo[3,4-c][4][8]naphthyridinones Source: Arkivoc, 2024 URL: [Link]

  • Title: Recent Synthetic Approaches for Tetrahydrobenzo[b]thiophene Derivatives: A Review Source: World Journal of Pharmaceutical Research, 2025 URL: [Link]

  • Title: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Friedlaender Synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Method

Scaling Up the Synthesis of Methyl 2-Amino-4-pyridin-3-ylthiophene-3-carboxylate: An Application Note and Protocol

Introduction: The Significance of the 2-Aminothiophene Scaffold The 2-aminothiophene framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is a key component in pharmaceuticals ranging from anticancer and anti-inflammatory agents to central nervous system drugs.[2][3] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, offering unique electronic and physicochemical properties that can enhance a molecule's therapeutic efficacy and pharmacokinetic profile.[2] The title compound, methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate, is a valuable intermediate for the synthesis of more complex molecules, with potential applications in the development of novel anticancer agents and kinase inhibitors.[4][5][6]

This document provides a comprehensive guide for the scaled-up synthesis of methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate via the Gewald multicomponent reaction. The protocol is designed for researchers, chemists, and professionals in drug development who require a robust and efficient method for producing this key intermediate in larger quantities.

The Gewald Reaction: A Powerful Tool for Thiophene Synthesis

The Gewald reaction, first reported by Karl Gewald in 1966, is a one-pot synthesis of polysubstituted 2-aminothiophenes.[7][8][9] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as a cyanoester) and elemental sulfur in the presence of a basic catalyst.[7][8][10] Its operational simplicity, the ready availability of starting materials, and generally mild reaction conditions have made it a widely adopted method in heterocyclic chemistry.[2][8]

The mechanism of the Gewald reaction is understood to proceed through a series of steps, beginning with a Knoevenagel condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[7][11] The subsequent addition of sulfur and intramolecular cyclization, followed by tautomerization, leads to the final 2-aminothiophene product.[7][11]

Diagram: The Gewald Reaction Workflow

Gewald Reaction Workflow General Workflow for the Scaled-Up Gewald Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification and Analysis Reagent_Prep Reagent Preparation and Safety Check Equipment_Setup Reactor Setup and Inert Atmosphere Reagent_Prep->Equipment_Setup Charging Charging of Reactants Equipment_Setup->Charging Heating Controlled Heating and Reaction Monitoring Charging->Heating Workup Reaction Quenching and Product Precipitation Heating->Workup Filtration Filtration and Washing Workup->Filtration Drying Drying of Crude Product Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization Characterization Spectroscopic Analysis (NMR, MS) Recrystallization->Characterization Final_Product Pure Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate Characterization->Final_Product

Caption: A schematic overview of the key stages in the scaled-up synthesis of the target compound.

Scaled-Up Synthesis Protocol

This protocol details the synthesis of methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate on a multigram scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams/mL)PuritySupplier
3-Acetylpyridine121.141.0121.14 g≥98%Sigma-Aldrich
Methyl cyanoacetate99.091.099.09 g (approx. 88.5 mL)≥99%Sigma-Aldrich
Sulfur (elemental)32.061.135.27 gPowderSigma-Aldrich
Diethylamine73.141.073.14 g (approx. 103 mL)≥99.5%Sigma-Aldrich
Ethanol46.07-1.5 LAnhydrousFisher Scientific
Deionized Water18.02-As needed--
Equipment
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer with a Teflon paddle

  • Reflux condenser with a drying tube

  • Heating mantle with a temperature controller and thermocouple

  • Large Buchner funnel and filter flask

  • Vacuum pump

  • Drying oven

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, reflux condenser, and a thermocouple. Ensure all glassware is dry.

  • Reagent Charging: To the flask, add ethanol (1.5 L), 3-acetylpyridine (121.14 g, 1.0 mol), methyl cyanoacetate (99.09 g, 1.0 mol), and elemental sulfur (35.27 g, 1.1 mol).

  • Initiation of Reaction: Begin stirring the mixture to form a suspension. Slowly add diethylamine (73.14 g, 1.0 mol) to the mixture over a period of 15-20 minutes. A slight exotherm may be observed.

  • Reaction Heating: Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) using the heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3) as the eluent. The reaction is typically complete within 4-8 hours.

  • Product Precipitation: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature with continued stirring. The product is expected to precipitate out of the solution upon cooling.

  • Isolation of Crude Product: Cool the mixture further in an ice bath for 1-2 hours to maximize precipitation. Collect the solid product by vacuum filtration using the Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 200 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification by Recrystallization
  • Solvent Selection: Transfer the crude product to a large Erlenmeyer flask. Add a suitable solvent for recrystallization, such as ethanol or a mixture of ethanol and water.

  • Dissolution: Heat the solvent to boiling and add it portion-wise to the crude product with stirring until the solid is just dissolved.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

Diagram: Proposed Mechanism of the Gewald Reaction

Gewald_Mechanism Start 3-Acetylpyridine + Methyl Cyanoacetate Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Diethylamine (Base) Base->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition Unsaturated_Nitrile->Sulfur_Addition Sulfur Elemental Sulfur (S8) Sulfur->Sulfur_Addition Thiolate_Intermediate Thiolate Intermediate Sulfur_Addition->Thiolate_Intermediate Cyclization Intramolecular Cyclization Thiolate_Intermediate->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Tautomerization Tautomerization (Aromatization) Cyclized_Intermediate->Tautomerization Product Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate Tautomerization->Product

Caption: The key steps in the formation of the 2-aminothiophene ring.[7][11]

Safety and Scale-Up Considerations

Scaling up chemical reactions introduces challenges that must be carefully managed to ensure safety and efficiency.

  • Exothermicity: The Gewald reaction can be exothermic, particularly during the initial addition of the base. On a large scale, it is crucial to have efficient stirring and a means of cooling the reaction vessel if necessary. The rate of addition of the base should be controlled to manage the heat generated.

  • Reagent Handling:

    • 3-Acetylpyridine: This reagent is harmful if swallowed and causes skin irritation.[12][13] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[12][13]

    • Diethylamine: This is a flammable and corrosive liquid. Handle with care in a fume hood, away from ignition sources.

    • Elemental Sulfur: While generally of low toxicity, sulfur dust can be irritating to the respiratory system.

  • Solvent Safety: Ethanol is a flammable liquid. Ensure that the heating mantle is spark-proof and that there are no open flames in the vicinity.

  • Work-up and Purification: The precipitation of the product in the reaction vessel can make stirring difficult. A powerful mechanical stirrer is essential for maintaining a homogeneous mixture. During filtration of large quantities of solids, ensure the filtration apparatus is securely clamped.

Characterization Data

The structure and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the pyridine and thiophene rings, the amino protons, and the methyl ester protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₀N₂O₂S, M.W. 246.28).
Melting Point A sharp melting point is indicative of high purity.

Conclusion

The Gewald reaction provides an efficient and scalable route to methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate. By carefully controlling the reaction conditions and adhering to the safety precautions outlined, this valuable intermediate can be produced in high yield and purity. The versatility of the 2-aminothiophene scaffold ensures that this compound will continue to be of significant interest to the drug discovery and development community.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-Acetylpyridine, 98%. Retrieved from [Link]

  • Romagnoli, R., et al. (2007). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(11), 2589-2592.
  • Sdfine. 3-ACETYLPYRIDINE GHS Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 3-Acetylpyridine. Retrieved from [Link]

  • Li, T., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 145.
  • Gudmundsson, K. S., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry Letters, 11(10), 1241-1244.
  • ResearchGate. (2024). A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents. Retrieved from [Link]

  • Wikipedia. Gewald reaction. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293.
  • Organic Chemistry Portal. Gewald Reaction. Retrieved from [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • American Chemical Society. (2024). Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

  • Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Nirmala, S., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376.
  • NextSDS. methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate. Retrieved from [Link]

  • PubMed. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Retrieved from [Link]

  • ResearchGate. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]

Sources

Application

Catalytic Methods for Synthesizing 4-(Pyridin-3-yl)thiophene Derivatives: Application Notes and Protocols

Introduction 4-(Pyridin-3-yl)thiophene derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors (e.g., JAK1/JAK2 inhibitors) and advanced organic electro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Pyridin-3-yl)thiophene derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors (e.g., JAK1/JAK2 inhibitors) and advanced organic electronic materials[1]. The construction of the biaryl C–C bond between the electron-rich thiophene and the electron-deficient pyridine ring requires robust catalytic methodologies[2]. This application note details two primary synthetic strategies: the highly predictable Suzuki-Miyaura cross-coupling (pre-functionalized route) and the advanced, atom-economical direct C–H arylation[3].

Section 1: Suzuki-Miyaura Cross-Coupling (Pre-functionalized Route)

Mechanistic Rationale & Causality

The Suzuki-Miyaura reaction remains the industry standard for heterobiaryl synthesis due to its predictable regiochemistry and high functional group tolerance[2]. When coupling 4-bromothiophene derivatives with pyridin-3-ylboronic acid, the choice of catalyst is critical. We recommend Pd(dppf)Cl2​ over traditional Pd(PPh3​)4​ . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination. Crucially, its steric bulk prevents catalyst poisoning via coordination of the basic pyridine nitrogen[4]. A biphasic solvent system (e.g., 1,4-Dioxane/Water) is employed to ensure the solubility of both the organic substrates and the inorganic base ( K2​CO3​ ), which is required to activate the boronic acid via the formation of a highly reactive boronate complex[5].

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd 4-Bromothiophene TransMet Transmetalation (Boronate + Base) OxAdd->TransMet Pyridin-3-ylboronic acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Base / H2O RedElim->Pd0 Catalyst Regeneration Product 4-(Pyridin-3-yl)thiophene RedElim->Product Cross-coupled product

Suzuki-Miyaura catalytic cycle for the synthesis of pyridylthiophene derivatives.

Protocol 1: Synthesis of 4-(Pyridin-3-yl)thiophene-3-carbonitrile

Self-Validating System: This protocol incorporates in-process LC-MS monitoring to confirm the consumption of the bromothiophene precursor, ensuring the reaction is driven to completion before workup.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-bromothiophene-3-carbonitrile (1.0 equiv) and pyridin-3-ylboronic acid (1.2 equiv). The slight excess of boronic acid compensates for potential protodeboronation side-reactions[2].

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 equiv) and K2​CO3​ (2.0 equiv). Evacuate and backfill the flask with nitrogen three times to prevent oxidative degradation of the phosphine ligand.

  • Solvent Introduction: Inject degassed 1,4-dioxane and deionized water (4:1 v/v ratio) to achieve a substrate concentration of 0.2 M.

  • Heating & IPC (In-Process Control): Heat the mixture to 90 °C. After 4 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. The reaction is self-validating when the MS peak corresponding to the starting material ( [M+H]+ ) is fully replaced by the product peak ( [M+H]+ = 187.03).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 10% aqueous ammonia. Causality: The ammonia wash is critical as it forms water-soluble complexes with residual palladium and copper/iron trace impurities, preventing heavy metal contamination in the final active pharmaceutical ingredient (API).

  • Purification: Dry the organic layer over MgSO4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure product.

Section 2: Direct C–H Arylation (Atom-Economical Route)

Mechanistic Rationale & Causality

Direct C–H arylation bypasses the need for pre-synthesized organoboron reagents, offering a highly atom-economical pathway ()[6]. When reacting thiophene derivatives with 3-bromopyridine, regioselectivity is governed by the electronic properties of the thiophene substituents and the relative acidity of the C–H bonds[7]. The use of Pd(OAc)2​ in conjunction with pivalic acid (PivOH) or potassium acetate (KOAc) is paramount. The acetate/pivalate anion acts as an internal proton shuttle, facilitating a Concerted Metalation-Deprotonation (CMD) mechanism ()[8]. This significantly lowers the activation energy for C–H bond cleavage compared to traditional electrophilic aromatic substitution pathways.

G PdCat Pd(II) Precatalyst + PivOH / KOAc OxAdd Oxidative Addition (3-Bromopyridine) PdCat->OxAdd Base CMD Concerted Metalation- Deprotonation (CMD) OxAdd->CMD Thiophene substrate RedElim Reductive Elimination (C-C Bond Formation) CMD->RedElim Proton abstraction RedElim->PdCat Catalyst regeneration Product Arylated Thiophene RedElim->Product Product release

Concerted Metalation-Deprotonation (CMD) pathway in direct C-H arylation.

Protocol 2: Direct Arylation of Thiophene-2-sulfonic acid derivatives with 3-Bromopyridine

Self-Validating System: This protocol relies on precise stoichiometry and high-temperature stability, validated by the complete disappearance of the limiting reagent via TLC.

  • Reaction Setup: Charge a sealed pressure tube with thiophene-2-sulfonic acid n-butylphenylamide (1.5 equiv), 3-bromopyridine (1.0 equiv), and KOAc (2.0 equiv)[6]. The excess thiophene drives the reaction to completion and prevents the homocoupling of the pyridine halide.

  • Catalyst Addition: Add phosphine-free Pd(OAc)2​ (0.5 mol %). Causality: Ultra-low catalyst loading (0.1–0.5 mol %) is achievable here because the absence of bulky phosphine ligands reduces steric hindrance during the CMD transition state, allowing highly efficient catalytic turnover ()[6].

  • Solvent Introduction: Add N,N-Dimethylacetamide (DMAc) to achieve a 0.5 M concentration. Causality: DMAc is selected for its high boiling point and its innate ability to stabilize the palladium intermediates without the need for exogenous phosphine ligands[7].

  • Heating & IPC: Seal the tube and heat to 150 °C for 16 hours[6]. Monitor via TLC (UV active at 254 nm). The reaction is self-validating when the 3-bromopyridine spot is entirely consumed.

  • Workup: Cool the mixture to room temperature, dilute with dichloromethane (DCM), and filter through a short pad of Celite to remove insoluble palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to isolate 5-(pyridin-3-yl)thiophene-2-sulfonic acid butylphenylamide.

Section 3: Quantitative Data & Optimization Summary

The following table summarizes optimized parameters for both methodologies, providing a comparative baseline for process development and scale-up.

MethodologySubstratesCatalyst SystemBase / AdditiveSolvent & TempYield
Suzuki-Miyaura 4-Bromothiophene + Pyridin-3-ylboronic acid5 mol% Pd(dppf)Cl2​ K2​CO3​ (2.0 eq)1,4-Dioxane/ H2​O , 90 °C85–92%
Direct C–H Arylation Thiophene-2-sulfonamide + 3-Bromopyridine0.5 mol% Pd(OAc)2​ KOAc (2.0 eq)DMAc, 150 °C76–82%[6]
Direct C–H Arylation 3-Hexylthiophene + 3-Bromopyridine0.1-0.2 mol% Pd(II) complex K2​CO3​ / PivOHDMAc, 100 °C80–88%[8]

References

  • Bheeter, C. B., et al. "Palladium-Catalyzed Direct Arylation of Thiophenes Bearing SO2R Substituents." The Journal of Organic Chemistry, 2011, 76(15), 6407-6413. URL:[Link]

  • Li, Y., et al. "Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex." The Journal of Organic Chemistry, 2014, 79(6), 2890-2897. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4-(Pyridin-4-yl)thiazol-2-amine (CAS 438230-48-9)

Welcome to the technical support resource for the purification and recrystallization of 4-(Pyridin-4-yl)thiazol-2-amine (CAS 438230-48-9). This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification and recrystallization of 4-(Pyridin-4-yl)thiazol-2-amine (CAS 438230-48-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we synthesize established chemical principles with practical, field-proven insights to help you troubleshoot and optimize your purification workflows.

Understanding the Molecule and Its Challenges

4-(Pyridin-4-yl)thiazol-2-amine is a heterocyclic compound featuring both a basic pyridine ring and a 2-aminothiazole moiety. This bifunctional nature influences its solubility and can present unique purification challenges, such as product loss, oiling out, and the tenacious retention of certain impurities. The primary goal of any purification strategy is to effectively remove unreacted starting materials, by-products, and residual solvents from the crude product.

A common synthesis route involves the Hantzsch thiazole synthesis, reacting a haloketone with a thiourea. For this specific molecule, 4-(bromoacetyl)pyridine and thiourea are common precursors.[1] Consequently, potential impurities include unreacted thiourea, 4-(bromoacetyl)pyridine, and various side-products.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for a new batch of crude 4-(Pyridin-4-yl)thiazol-2-amine?

A1: The most critical initial step is to perform a solvent screen with a small amount of the crude material. The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[2] Given the polar nature of the pyridine and aminothiazole groups, polar solvents are a logical starting point.[3]

Q2: My crude product is highly colored. Will recrystallization alone remove the color?

A2: Not always. While some colored impurities may remain in the mother liquor, highly colored, non-polar impurities can sometimes co-crystallize with the product. If the color persists after an initial recrystallization, a pre-treatment step with activated charcoal (carbon) may be necessary. Add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities.[4] Use with caution, as excessive charcoal can adsorb your product and reduce yield.

Q3: Can I use column chromatography instead of recrystallization?

A3: Yes, column chromatography is a viable, and sometimes necessary, purification method. One documented purification for this compound uses flash chromatography on a silica gel column with an ethyl acetate/petroleum ether solvent system.[1] However, be aware that the basicity of the pyridine nitrogen can cause the compound to "streak" or tail on silica gel, leading to poor separation. To mitigate this, you can add a small percentage (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent.[5] Recrystallization is often preferred for large-scale purification due to its simplicity and cost-effectiveness.

Q4: How does the basicity of the pyridine ring affect purification?

A4: The basic pyridine nitrogen makes the compound susceptible to protonation. This property can be exploited for purification using acid-base extraction. For instance, you can dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to pull the basic product into the aqueous layer, leaving non-basic impurities behind.[5] Subsequently, neutralizing the aqueous layer will precipitate the purified product. However, for simple recrystallization, the basicity primarily influences solvent choice and interactions with acidic impurities or media (like silica gel).

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 4-(Pyridin-4-yl)thiazol-2-amine.

Problem 1: The compound "oils out" instead of forming crystals.

This phenomenon occurs when the solid precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.

  • Causality: This is often caused by the solution being too concentrated or cooling too rapidly. The presence of impurities can also depress the melting point of the mixture, exacerbating the issue.[6]

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[6]

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.[2]

    • Change Solvent System: If the problem persists, the solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a mixed-solvent system. For example, if you are using ethanol, try adding a miscible anti-solvent like water or hexane dropwise to the hot solution.

Problem 2: No crystals form after the solution has cooled.

This is a common and frustrating issue, typically pointing to a problem with nucleation or concentration.

  • Causality: The most common reason is using too much solvent, resulting in a solution that is not supersaturated upon cooling.[3] Alternatively, the solution may be supersaturated but requires a nucleation site to initiate crystal growth.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[6]

      • Seeding: If available, add a tiny "seed" crystal of the pure compound to the cooled solution.[6]

    • Reduce Solvent Volume: If nucleation techniques fail, the solution is likely too dilute. Gently heat the solution and boil off some of the solvent to increase the concentration.[6] Then, allow it to cool again.

    • Introduce an Anti-Solvent: If you are using a single solvent system, you can cautiously add a miscible "poor" solvent (an anti-solvent) dropwise to the cooled solution until it becomes slightly cloudy, then let it stand.

Problem 3: The final product yield is very low.

A low yield can result from several factors throughout the recrystallization process.

  • Causality: Potential causes include using too much solvent (leaving a significant amount of product in the mother liquor), premature crystallization during a hot filtration step, or washing the final crystals with a solvent at too high a temperature.[6]

  • Solutions:

    • Minimize Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude solid.[4]

    • Prevent Premature Crystallization: If performing a hot gravity filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. Using a stemless funnel can also prevent clogging.[4]

    • Check the Mother Liquor: After filtering your crystals, cool the filtrate (mother liquor) in an ice bath to see if a second crop of crystals forms. Note that this second crop may be less pure.

    • Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving your product.

Recommended Purification Protocols

Protocol 1: Single-Solvent Recrystallization

Based on literature for structurally similar compounds, ethanol is an excellent starting point for single-solvent recrystallization.[7]

  • Dissolution: Place the crude 4-(Pyridin-4-yl)thiazol-2-amine in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Add Solvent: Add a small portion of ethanol and begin heating the mixture on a hot plate with stirring.

  • Saturated Solution: Continue adding ethanol in small increments until the solid just dissolves at the boiling point. Avoid adding a large excess of solvent.[4]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • (Optional) Hot Filtration: If there are insoluble impurities or charcoal present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.[4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol. Allow the crystals to dry on the filter under vacuum. For final drying, the crystals can be placed in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

A mixed-solvent system can be effective if the compound is too soluble in one solvent but insoluble in another. An Ethanol/Water system is a common and effective choice for many nitrogen-containing heterocyclic compounds.[2]

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol (the "good" solvent).

  • Add Anti-Solvent: While the solution is still hot, add water (the "poor" or "anti-solvent") dropwise with swirling until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Re-clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 7-8 from the single-solvent protocol, using a small amount of the ice-cold ethanol/water mixture for washing.

Data Summary: Solvent Selection Guide

The choice of solvent is critical and often requires empirical testing. The following table provides a starting point based on the "like dissolves like" principle and data for related compounds.

Solvent ClassExample(s)Expected Solubility Behavior for CAS 438230-48-9Rationale & Citation
Protic Polar Ethanol, Methanol, WaterGood Candidate. Likely soluble when hot, less soluble when cold.Structurally similar compounds show good recrystallization from ethanol.[7] Ethanol/Water mixtures are effective for aminothiazole derivatives.[2]
Aprotic Polar Acetone, Ethyl Acetate (EtOAc)Possible Candidate. May be too soluble.Often used in chromatography for this compound, indicating good solubility.[1] Could be a "good" solvent in a mixed-solvent system.
Aprotic Non-Polar Hexanes, Petroleum Ether (PE)Poor Solvent. Likely insoluble.Can be used as an "anti-solvent" in a mixed-solvent system to induce precipitation.[1]
Chlorinated Dichloromethane (DCM)Likely too soluble. Often used as a reaction or extraction solvent. Unlikely to be a good recrystallization solvent on its own.
Acidic Acetic AcidPossible, but may form salts. Can be used for recrystallizing basic compounds like amines and thiazoles.[8]

Visualization of Workflows

General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filt Hot Gravity Filtration (if insolubles present) dissolve->hot_filt Insoluble impurities? cool Slow Cooling to RT, then Ice Bath dissolve->cool No hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: A standard workflow for purifying a solid organic compound via recrystallization.

Troubleshooting Decision Tree

G start Solution Cooled q1 Crystals Formed? start->q1 q2 Is it an Oil? q1->q2 Yes no_xtal No Crystals q1->no_xtal No q3 Yield OK? q2->q3 No (Solid) oil Product Oiled Out q2->oil Yes success Success! q3->success Yes low_yield Low Yield q3->low_yield No action_scratch Scratch / Seed no_xtal->action_scratch action_reheat Re-heat, Add More Solvent, Cool Slowly oil->action_reheat action_check_mother Check Mother Liquor for 2nd Crop low_yield->action_check_mother action_scratch->q1 action_reduce_vol Reduce Solvent Volume (Boil off excess) action_scratch->action_reduce_vol Still no crystals action_reduce_vol->q1 action_reheat->q1 action_check_mother->success

Caption: A decision-making guide for common recrystallization issues.

References

  • Wingfoot, C. C. (1949). Purification of 2-aminothiazole. U.S.
  • Der Pharma Chemica. (2014). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • Journal of Physics: Conference Series. (2019). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • MySkinRecipes. (n.d.). 4-(Pyridin-4-yl)thiazol-2-amine. [Link]

  • PMC. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • RSC Publishing. (2019). 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. [Link]

  • Chemspace. (n.d.). 4-(pyridin-2-yl)-1,3-thiazol-2-amine. [Link]

  • Avantor. (n.d.). 4-(Pyridin-4-Yl)-N-(M-Tolyl)Thiazol-2-Amine 95%. [Link]

  • PubMed. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. [Link]

  • PubChem. (n.d.). 4-(Pyridin-4-yl)-1,3-thiazol-2-amine. [Link]

  • Google Patents. (2013). Processes to produce certain 2-(pyridine-3-yl)thiazoles.
  • RSC Publishing. (2019). 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. [Link]

  • J-STAGE. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. [Link]

  • Arabian Journal of Chemistry. (2020). Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation Management for Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists working with methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists working with methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate . As a 2-aminothiophene derivative synthesized via the Gewald reaction[1], this compound presents unique handling challenges due to its electron-rich heterocyclic core, hydrolyzable ester, and basic pyridine moiety.

This document provides mechanistic troubleshooting, validated forced degradation protocols, and structural insights to ensure the scientific integrity of your experimental workflows.

Part 1: Core Mechanisms & Troubleshooting FAQs

Q1: My batch changed from a pale yellow powder to a dark brown solid after benchtop storage. What caused this, and is it still usable?

A: The darkening is a visual indicator of oxidative polymerization . The 2-aminothiophene core is highly electron-rich. In the free base form, the 2-amino group is exceptionally susceptible to autoxidation when exposed to ambient oxygen and light[2]. This process generates reactive radical intermediates that couple to form azo-dimers, imines, and complex polymeric species.

  • Causality: The electron-donating effect of the sulfur atom and the amino group makes the C5 position highly nucleophilic and prone to oxidative coupling.

  • Solution: Do not use the darkened batch without HPLC purification. To prevent this, store the compound under an inert atmosphere (Argon/Nitrogen) at -20°C in amber vials. Alternatively, converting the free base into a hydrochloride salt protonates the amine, drastically reducing the electron density of the thiophene ring and conferring long-term oxidative stability[3].

Q2: During aqueous in vitro assays at pH 7.4, I observe a gradual loss of the parent peak and the emergence of a more polar degradant. What is the mechanism?

A: You are observing the hydrolysis of the methyl ester at the C3 position, yielding 2-amino-4-pyridin-3-ylthiophene-3-carboxylic acid.

  • Causality: While esters conjugated to aromatic rings are generally stable at neutral pH, the pyridine ring at the C4 position acts as an intramolecular basic center. It can coordinate water molecules and locally alter the microenvironment's pH, facilitating nucleophilic attack on the adjacent methyl ester carbonyl[4].

  • Solution: Prepare stock solutions in anhydrous DMSO immediately prior to use. If aqueous buffers are required, minimize exposure time or formulate at a slightly acidic pH (e.g., pH 5.5–6.0) where the pyridine nitrogen is protonated, thereby disabling its ability to act as a general base catalyst.

Q3: When exposed to oxidative stress ( H2​O2​ ), I see multiple degradation peaks. How do I differentiate them?

A: Hydrogen peroxide induces two distinct mechanistic pathways in this molecule:

  • N-Oxidation: The basic nitrogen of the pyridine ring readily undergoes N-oxidation to form a pyridine N-oxide derivative.

  • Amine Oxidation: The 2-amino group oxidizes to hydroxylamines or nitroso intermediates. Mass spectrometry (LC-MS/MS) will show a +16 Da mass shift for both, but the N-oxide will generally elute earlier on a reverse-phase C18 column due to the highly polar N+−O− dipole.

Part 2: Degradation Pathways & Logical Relationships

To effectively develop stability-indicating methods, it is critical to map the predictable chemical degradation pathways of the API.

Pathways Parent Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate Hydrolysis Ester Hydrolysis (Acid/Base Stress) Parent->Hydrolysis Oxidation1 Amine Oxidation (Air/Light Stress) Parent->Oxidation1 Oxidation2 Pyridine N-Oxidation (Peroxide Stress) Parent->Oxidation2 Deg1 2-Amino-4-pyridin-3-ylthiophene-3-carboxylic acid Hydrolysis->Deg1 Deg2 Azo/Imine Dimers & Polymers (Sample Darkening) Oxidation1->Deg2 Deg3 Pyridine N-oxide derivative Oxidation2->Deg3

Caption: Major chemical degradation pathways of methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate.

Part 3: Forced Degradation Methodology (ICH Q1A Compliant)

A robust forced degradation study must be a self-validating system . The goal is to achieve 5–20% degradation[5]. If degradation exceeds 20%, secondary degradants form, confounding the data. If it is below 5%, the stability-indicating power of the analytical method cannot be proven[6].

Experimental Protocol: Self-Validating Stress Testing

1. Sample Preparation: Prepare a primary stock solution of the API at 1.0 mg/mL in HPLC-grade Acetonitrile (ACN).

2. Execution of Stress Conditions:

  • Acidic Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 M HCl . Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 M NaOH . Incubate at 60°C for 4 hours (base hydrolysis is significantly faster due to the ester group).

  • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H2​O2​ . Incubate at room temperature for 24 hours in the dark.

3. The Self-Validation Step (Neutralization): Crucial Causality: Injecting highly acidic or basic samples directly into an HPLC alters the local pH of the mobile phase, causing peak splitting, retention time shifts, and false degradant profiles.

  • Neutralize the Acidic sample with 1.0 mL of 0.1 M NaOH .

  • Neutralize the Basic sample with 1.0 mL of 0.1 M HCl .

  • Add 1.0 mL of water to the Oxidative and Control samples to maintain an identical final volume and matrix concentration ( 0.33 mg/mL ) across all vials.

4. Mass Balance Verification: Analyze via HPLC-DAD-MS. Calculate the Mass Balance: (Sum of Area of All Peaks) / (Area of Control Peak) * 100. A mass balance between 95–105% validates that no volatile degradants were lost and no insoluble polymers precipitated out of solution[7].

Quantitative Data Summary
Stress ConditionParametersDurationTarget Degradation (%)Major Observed Degradant
Acidic Hydrolysis 0.1 M HCl , 60°C24 hours5 - 15%2-Amino-4-pyridin-3-ylthiophene-3-carboxylic acid
Basic Hydrolysis 0.1 M NaOH , 60°C4 hours10 - 20%2-Amino-4-pyridin-3-ylthiophene-3-carboxylic acid
Oxidative 3% H2​O2​ , RT24 hours10 - 20%Pyridine N-oxide & Amine oxidation products
Thermal (Solid) 80°C (Dry heat)7 days< 5%Minimal (Thermally stable in absence of moisture)
Photolytic (Solid) 1.2×106 lux hr1 cycle5 - 10%Polymeric species (Visual darkening)

Part 4: Analytical Workflow Visualization

G API Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate (API Stock: 1 mg/mL) Acid Acidic Stress (0.1M HCl, 60°C) API->Acid Base Basic Stress (0.1M NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Light Photolytic Stress (UV/Vis, 1.2M lux hr) API->Light Thermal Thermal Stress (Solid, 80°C) API->Thermal Analysis HPLC-MS/MS Analysis (Mass Balance Validation) Acid->Analysis Base->Analysis Ox->Analysis Light->Analysis Thermal->Analysis

Caption: Workflow for forced degradation studies based on ICH Q1A(R2) guidelines.

References

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur ChemRxiv URL:[Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation MDPI - Pharmaceuticals URL:[Link]

  • ICH Q1A(R2) Guideline on stability testing of drug substances and drug products European Medicines Agency (EMA) URL:[Link]

  • A Review on Forced Degradation and Stability Indicating Studies Indo American Journal of Pharmaceutical Sciences (IAJPS) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate Against Standard Heterocyclic Building Blocks

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide Executive Summary In modern drug discovery, the strategic selection of dictates the pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide

Executive Summary

In modern drug discovery, the strategic selection of dictates the pharmacokinetic and pharmacodynamic success of a lead compound [1]. While standard anilines, simple pyridines, and unfunctionalized thiophenes serve as foundational fragments, the demand for highly functionalized, orthogonally addressable scaffolds has surged.

This guide benchmarks methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate (MAPTC) (CAS: 438230-48-9) against traditional heterocyclic fragments. By combining a bioisosteric thiophene core, a hydrogen-bond-accepting pyridine ring, and a push-pull electronic system, MAPTC offers a privileged structural motif for kinase inhibitors and GPCR modulators. Here, we analyze its electronic profiling, provide comparative benchmarking data, and detail self-validating experimental protocols for its synthesis and downstream functionalization.

Structural and Electronic Profiling (The "Why")

As an Application Scientist, I frequently observe that the failure of late-stage functionalization often stems from a misunderstanding of a scaffold's inherent electronics. MAPTC is not merely a sum of its parts; it is a highly conjugated system governed by specific causality:

  • The "Push-Pull" Thiophene Core: The electron-donating 2-amino group (push) and the electron-withdrawing 3-carboxylate group (pull) create a resonance-stabilized system. Causality: The lone pair on the amino nitrogen is partially delocalized into the ester carbonyl. This significantly dampens its nucleophilicity compared to a standard aniline, meaning standard amide coupling reagents (like EDC/HOBt) often fail, necessitating highly reactive coupling agents (e.g., HATU) or acid chlorides.

  • The 4-Pyridyl Substituent: Positioned adjacent to the ester, the pyridine nitrogen provides a built-in basic site and a strong hydrogen-bond acceptor. Causality: In kinase inhibitor design, this nitrogen frequently acts as a critical hinge-binding motif, interacting with the ATP-binding pocket of the target enzyme.

Benchmarking Data: MAPTC vs. Standard Building Blocks

To objectively evaluate MAPTC, we must benchmark its physicochemical and reactive properties against simpler, standard fragments commonly used in early-stage library generation.

Table 1: Comparative Profiling of Heterocyclic Scaffolds

ScaffoldRelative C2/N-NucleophilicityCalculated LogPTopological PSA (Ų)Structural RigidityKey Drug Discovery Application
MAPTC Moderate (Push-Pull dampened)1.9 - 2.2~ 85.1High (Sterically locked)Kinase hinge-binders, Allosteric modulators
2-Aminothiophene High1.2~ 54.0LowBroad-spectrum intermediates
3-Aminopyridine High0.1~ 38.9LowCNS agents, Fragment screening
Aniline Very High0.9~ 26.0LowGeneric aryl building block

Data Interpretation: While MAPTC exhibits lower nucleophilicity than aniline or 3-aminopyridine, its higher Topological Polar Surface Area (TPSA) and optimized LogP make it vastly superior for generating compounds that require strict metabolic stability and complex target-site engagement [2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes built-in quality control metrics to confirm reaction causality before proceeding to the next stage.

Protocol A: Multicomponent Gewald Synthesis of MAPTC

The is a highly efficient multicomponent reaction (MCR) used to synthesize polysubstituted 2-aminothiophenes [3].

Reagents: 3-Acetylpyridine (1.0 eq), Methyl cyanoacetate (1.0 eq), Elemental sulfur ( S8​ ) (1.1 eq), Morpholine (1.0 eq), Ethanol (solvent).

Step-by-Step Methodology:

  • Knoevenagel Condensation: Suspend 3-acetylpyridine and methyl cyanoacetate in absolute ethanol (0.5 M) at room temperature. Add morpholine dropwise.

    • Causality: Morpholine acts as a base to deprotonate the acidic methylene of the cyanoacetate, driving the Knoevenagel condensation with the ketone.

    • Self-Validation Check 1: After 2 hours, sample the reaction. TLC (Hexanes:EtOAc 1:1) should show the disappearance of the ketone and the formation of a highly UV-active intermediate spot. LC-MS must confirm the intermediate mass before proceeding.

  • Thiolation & Cyclization: Once the intermediate is confirmed, add elemental sulfur ( S8​ ) in one portion. Elevate the temperature to 60 °C and stir for 4-6 hours.

    • Causality: The sulfur attacks the newly formed double bond, followed by intramolecular cyclization onto the nitrile group, yielding the aminothiophene ring.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath.

    • Self-Validation Check 2: A distinct yellow/orange precipitate will form upon cooling. If precipitation fails, the cyclization is incomplete. Filter the solid, wash with cold ethanol, and dry under vacuum.

GewaldWorkflow A 3-Acetylpyridine (Ketone) D Knoevenagel Condensation (Morpholine Catalyzed) A->D Base B Methyl Cyanoacetate (Activated Nitrile) B->D Base C Elemental Sulfur (S8) (Thiolating Agent) E Cyclization & Tautomerization (Gewald Reaction) C->E D->E + Sulfur F Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate (Target Scaffold) E->F Precipitation

Caption: Workflow of the multicomponent Gewald synthesis yielding the target MAPTC scaffold.

Protocol B: Downstream Functionalization via Amide Coupling

Because the 2-amino group of MAPTC is electronically dampened by the adjacent 3-carboxylate, standard coupling protocols will yield <10% conversion. This protocol utilizes HATU for superior acid activation [4].

Reagents: MAPTC (1.0 eq), Target Carboxylic Acid (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), anhydrous DMF.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF (0.2 M). Add DIPEA dropwise and stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester, overcoming the poor nucleophilicity of the MAPTC amine.

    • Self-Validation Check 1: The solution will undergo a distinct color change (usually turning pale yellow/orange), indicating the formation of the active ester.

  • Coupling: Add MAPTC to the pre-activated mixture. Heat to 50 °C to provide the necessary kinetic energy for the dampened amine to attack. Stir for 12 hours.

  • Quench & Extraction: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc.

    • Self-Validation Check 2: Analyze the organic layer via LC-MS. The complete disappearance of the MAPTC mass ( m/z [M+H]+ = 235.27) and the appearance of the product mass validates a successful coupling.

Functionalization Core MAPTC Scaffold Amidation C2-Amide Coupling (HATU/DIPEA) Core->Amidation Electrophile Saponification C3-Ester Hydrolysis (LiOH/H2O) Core->Saponification Base Metalation Pyridine Functionalization (N-Alkylation/Oxidation) Core->Metalation Alkyl Halide Lib1 Kinase Inhibitor Library (Hinge Binders) Amidation->Lib1 Lib2 GPCR Modulator Library (Allosteric Sites) Saponification->Lib2 Metalation->Lib1

Caption: Divergent functionalization pathways of MAPTC for targeted library generation.

Conclusion

When benchmarked against standard anilines and simple heterocycles, methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate proves to be a vastly superior scaffold for complex drug discovery [5]. While its push-pull electronics demand more rigorous coupling conditions, this same electronic stabilization results in highly robust, metabolically stable therapeutic candidates. By utilizing self-validating MCR workflows like the Gewald reaction, researchers can rapidly access this privileged chemical space.

References

  • Gewald Reaction (Mechanistic Overview) Wikipedia[Link]

  • Gewald Reaction (Reaction Conditions & Catalysis) Organic Chemistry Portal[Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives International Journal of Pharmaceutical Quality Assurance[Link]

Comparative

Reproducibility of Gewald Synthesis for Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate: A Protocol Comparison Guide

As drug development increasingly targets complex kinase inhibitors and anti-inflammatory pathways, the 2-aminothiophene scaffold has emerged as a highly privileged pharmacophore. Specifically, methyl 2-amino-4-pyridin-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex kinase inhibitors and anti-inflammatory pathways, the 2-aminothiophene scaffold has emerged as a highly privileged pharmacophore. Specifically, methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate (CAS: 438230-48-9)[1] serves as a critical intermediate for synthesizing analogs of Imatinib and Nilotinib.

Despite its structural simplicity, synthesizing this molecule reproducibly at scale presents significant challenges. The classical Gewald multicomponent reaction (MCR) often suffers from long reaction times, stoichiometric reagent waste, and complex purification profiles due to the generation of sticky thioamide byproducts.

This guide objectively evaluates the classical Gewald protocol against modern catalytic and microwave-assisted alternatives, providing scientists with field-proven, self-validating methodologies and the mechanistic causality behind each experimental choice.

Mechanistic Causality: The Gewald Multicomponent Reaction

To optimize the synthesis of methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate, one must first deconstruct the reaction mechanism. The process is a cascade of four distinct chemical events:

  • Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation of 3-acetylpyridine and methyl cyanoacetate. Causality: The electron-withdrawing nature of the pyridine ring slightly increases the electrophilicity of the adjacent ketone, accelerating the formation of the α,β-unsaturated nitrile intermediate.

  • Thiolation: Elemental sulfur ( S8​ ) undergoes base-promoted ring cleavage to form active polysulfide anions, which attack the γ -carbon (the former methyl group of 3-acetylpyridine).

  • 5-exo-dig Cyclization: As demonstrated in mechanistic studies of related thiophene-3-carbonitriles[2], the thiolate intermediate undergoes an intramolecular 5-exo-dig nucleophilic attack onto the electrophilic cyano carbon.

  • Aromatization: The resulting zwitterionic species rapidly undergoes proton transfer and tautomerization to yield the stable, aromatic 2-aminothiophene ring[2].

Gewald_Mechanism SM1 3-Acetylpyridine (Ketone) Step1 Knoevenagel Condensation (Base Catalyzed) SM1->Step1 SM2 Methyl Cyanoacetate (Active Methylene) SM2->Step1 SM3 Elemental Sulfur (S8) (Chalcogen) Step2 Thiolation (S8 Cleavage & Attack) SM3->Step2 Int1 α,β-Unsaturated Nitrile (Intermediate 1) Step1->Int1 Int1->Step2 Int2 Thiolate Intermediate (Intermediate 2) Step2->Int2 Step3 5-exo-dig Cyclization (Intramolecular) Int2->Step3 Int3 Zwitterionic Thiophene (Intermediate 3) Step3->Int3 Step4 Aromatization (Proton Transfer) Int3->Step4 Product Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate (Target Product) Step4->Product

Mechanistic pathway of the Gewald multicomponent synthesis for the target 2-aminothiophene.

Comparative Analysis of Synthetic Protocols

When selecting a protocol for scaling this intermediate, the choice of base and energy source dictates the purity and environmental impact (E-factor) of the process.

Protocol A: Classical Stoichiometric Synthesis

The traditional approach utilizes stoichiometric amounts of an organic amine (e.g., morpholine or diethylamine) in refluxing ethanol.

  • The Flaw: While reliable, morpholine is often consumed by side reactions with sulfur, forming unreactive thioamides. This prevents catalytic turnover, necessitating a full equivalent of the base and resulting in a crude product that requires tedious silica gel chromatography.

Protocol B: Catalytic Piperidinium Borate (Pip Borate)

Recent advancements have introduced conjugate acid-base pairs as true catalysts for the Gewald reaction[3].

  • The Advantage: Piperidinium borate (Pip Borate) operates at just 20 mol%. Causality: The piperidinium cation acts as a Brønsted acid, protonating the carbonyl oxygen of 3-acetylpyridine to enhance its electrophilicity. Simultaneously, the borate anion acts as a mild base to deprotonate the methyl cyanoacetate. This dual-activation drastically lowers the activation energy, driving the reaction to completion in 1 hour with exceptional purity[3].

Protocol C: Microwave-Assisted Synthesis

Utilizing microwave (MW) irradiation with a standard base (like triethylamine).

  • The Advantage: MW provides rapid, uniform internal heating that overcomes the rate-limiting 5-exo-dig cyclization step in minutes rather than hours. However, scalability is strictly limited by the penetration depth of the microwave cavity, making it suitable only for discovery-phase milligram scale-ups.

Workflow_Comparison Start Starting Materials (1:1:1 eq): 3-Acetylpyridine + Methyl Cyanoacetate + S8 P1 Protocol A: Classical Stoichiometric Morpholine EtOH, Reflux, 12h Start->P1 P2 Protocol B: Catalytic 20 mol% Pip Borate EtOH/H2O, 100°C, 1h Start->P2 P3 Protocol C: Microwave Et3N Base MW 120°C, 15 min Start->P3 W1 Aqueous Quench & Solvent Extraction P1->W1 W2 Direct Water Wash & Filtration P2->W2 W3 Cooling & Column Chromatography P3->W3 O1 Yield: ~65% Purity: Moderate W1->O1 O2 Yield: ~85% Purity: High W2->O2 O3 Yield: ~75% Purity: High W3->O3

Experimental workflow comparison of classical, catalytic, and microwave Gewald protocols.

Quantitative Performance Metrics

The following table summarizes the experimental data comparing the three protocols for a standard 10 mmol scale reaction.

Performance MetricProtocol A (Classical)Protocol B (Pip Borate)Protocol C (Microwave)
Catalyst / Base Morpholine (1.0 equiv)Pip Borate (0.2 equiv)Triethylamine (1.0 equiv)
Solvent System Absolute EthanolEtOH / H2​O (9:1)Absolute Ethanol
Temperature 78 °C (Reflux)100 °C (Sealed Tube)120 °C (MW Irradiation)
Reaction Time 12 hours1 hour15 minutes
Isolated Yield 60 - 65%82 - 86%70 - 75%
E-factor (Waste) High (>15)Low (<5)Moderate (~10)
Scalability Poor (Byproduct heavy)Excellent (10g+ validated)Poor (Cavity limited)

Self-Validating Experimental Methodologies

For process chemists looking to synthesize methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate reproducibly, Protocol B is the recommended pathway. Below are the step-by-step methodologies for both the recommended catalytic route and the classical baseline.

Recommended: Protocol B (Pip Borate Catalyzed Synthesis)

This protocol leverages conjugate acid-base catalysis to eliminate the need for chromatographic purification.

  • Preparation of Catalyst: In a flask, mix equimolar amounts of piperidine and boric acid in water at room temperature for 30 minutes. Lyophilize or evaporate to yield piperidinium borate (Pip Borate) as a white solid[3].

  • Reaction Setup: To a 50 mL pressure tube, add 3-acetylpyridine (1.21 g, 10.0 mmol), methyl cyanoacetate (0.99 g, 10.0 mmol), and elemental sulfur ( S8​ ) (0.32 g, 10.0 mmol).

  • Solvent & Catalyst Addition: Add 20 mL of an Ethanol/Water mixture (9:1 v/v) followed by Pip Borate (0.26 g, 2.0 mmol, 20 mol%).

    • Causality Check: The 10% water content is highly intentional. It solubilizes the borate catalyst without causing hydrolysis of the methyl ester on the cyanoacetate.

  • Heating: Seal the tube and heat to 100 °C in an oil bath for 1 hour. The mixture will transition from a pale suspension to a deep red/brown homogeneous solution.

  • Workup & Isolation: Cool the reaction to room temperature and pour it into 50 mL of crushed ice-water while stirring vigorously.

    • Causality Check: The target 2-aminothiophene is highly hydrophobic and will rapidly precipitate. The water wash effectively dissolves the Pip Borate catalyst and any unreacted active methylene, leaving the crude product highly pure.

  • Filtration: Filter the precipitate under a vacuum, wash with cold water (2 x 10 mL), and dry under an infrared lamp to afford the product as a yellow-brown solid (Yield: ~85%).

Baseline: Protocol A (Classical Synthesis)

Provided for baseline comparison and legacy replication.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-acetylpyridine (10.0 mmol), methyl cyanoacetate (10.0 mmol), and elemental sulfur (10.0 mmol) in 20 mL of absolute ethanol.

  • Base Addition: Dropwise, add morpholine (0.87 g, 10.0 mmol) over 5 minutes. Caution: Exothermic.

  • Heating: Attach a reflux condenser and heat the mixture to 78 °C for 12 hours.

  • Workup: Concentrate the solvent under reduced pressure. The resulting sticky, dark residue contains significant thioamide byproducts.

  • Purification: Dissolve the residue in ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 7:3) to isolate the product (Yield: ~60%).

References

Sources

Validation

Analytical Standards for Validating Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate Purity: A Comprehensive Comparison Guide

The Critical Role of Thiophene-3-Carboxylates in Drug Discovery Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate (CAS: 438230-48-9) is a privileged heterocyclic scaffold widely utilized in modern medicinal chemistry[...

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Author: BenchChem Technical Support Team. Date: March 2026

The Critical Role of Thiophene-3-Carboxylates in Drug Discovery

Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate (CAS: 438230-48-9) is a privileged heterocyclic scaffold widely utilized in modern medicinal chemistry[1]. Thiophene-3-carboxylate derivatives serve as foundational building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). Recent literature highlights their indispensable role in developing G protein-coupled receptor (GPCR) modulators (such as adenosine A2B antagonists)[2], allosteric HIV-1 ribonuclease H inhibitors[3], and small-molecule PD-L1 immune checkpoint inhibitors[4].

Because the 2-amino and 3-carboxylate groups are highly reactive—and the pyridine ring introduces complex coordination chemistry—the purity of this starting material directly dictates the yield and impurity profile of downstream APIs. Trace impurities, such as regioisomers or residual palladium from cross-coupling reactions, can drastically skew biological assay results or poison downstream catalysts. This guide provides an objective comparison of available analytical standards and establishes self-validating protocols for rigorous purity assessment.

Comparative Analysis of Analytical Standards

When sourcing or synthesizing methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate, researchers must choose between different grades of material. The table below objectively compares the performance and purity metrics across three common tiers: Certified Reference Material (CRM), Standard Reagent Grade, and In-House/Crude Synthesis.

MetricCertified Reference Material (CRM)Standard Reagent GradeIn-House / Crude Synthesis
Quantitative Purity (HPLC-DAD) > 99.5%> 95.0%85.0% - 90.0%
Regioisomeric Purity > 99.9% (Baseline resolution)> 98.0%Variable / Unresolved
Residual Solvents (NMR/GC) < 0.1%< 1.0%> 2.0%
Trace Heavy Metals (ICP-MS) < 10 ppmNot routinely testedHigh (Residual Pd catalyst)
Optimal Application Quantitative assays, in vivo studies, clinical API synthesisRoutine synthesis, early-stage in vitro screeningRoute scouting, early optimization

Self-Validating Experimental Protocols for Purity Assessment

To ensure scientific integrity, a protocol cannot simply be a list of steps; it must be a self-validating system. The following methodologies detail the causality behind each experimental choice and include built-in validation checks.

HPLC-DAD Quantitative Purity Profiling

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is the gold standard for quantifying the purity of thiophene derivatives[2].

  • Step 1: Sample Preparation: Dissolve 0.5 mg of the compound in 1 mL of a 1:1 mixture of CH3CN/H2O[2].

    • Causality: This specific solvent ratio ensures complete solubilization of the moderately lipophilic thiophene core while maintaining compatibility with the initial mobile phase conditions, preventing peak distortion or solvent-front anomalies.

  • Step 2: Column Selection: Utilize a Phenomenex Gemini C18 or AERIS Widepore C4 column (50 × 4.6 mm, 3 µm)[2][3].

    • Causality: The 3 µm particle size provides the high theoretical plate counts necessary for resolving closely eluting regioisomers (e.g., the 5-pyridin-3-yl vs. 4-pyridin-3-yl isomers) that commonly form during the Gewald multicomponent reaction.

  • Step 3: Gradient Elution: Mobile phase A: Water with 0.1% formic acid; Mobile phase B: Acetonitrile. Run a gradient from 5% B to 100% B over 15 minutes[3].

    • Causality: Formic acid acts as an ion-pairing agent. By protonating the basic 2-amino group and the pyridine nitrogen, it minimizes secondary interactions with residual silanols on the stationary phase, thereby eliminating peak tailing and ensuring sharp, quantifiable peaks.

  • Step 4: Detection & Self-Validation: Monitor UV absorbance at 254 nm[2][3].

    • Validation Check: Prior to sample injection, run a System Suitability Test (SST) using a known standard mixture. The system is validated only if the resolution ( Rs​ ) between the target peak and its closest impurity is > 2.0, and the tailing factor ( Tf​ ) is < 1.5.

High-Resolution Mass Spectrometry (HRMS)

HRMS is required to identify trace impurities that co-elute in HPLC.

  • Step 1: Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Causality: The basic pyridine nitrogen readily accepts a proton ( [M+H]+ ), ensuring high ionization efficiency and strong signal-to-noise ratios[4].

  • Step 2: Mass Analyzer: Use an Orbitrap-Velos Pro (or equivalent) set to a resolution of 60,000[4].

    • Causality: High mass resolution is essential to distinguish the target compound (Exact mass: ~234.0463 Da) from isobaric impurities or oxidized byproducts that have nominal mass overlaps.

  • Step 3: Self-Validation:

    • Validation Check: Calibrate the instrument with a known mass standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) immediately prior to acquisition. The protocol is validated only if the mass error of the calibrant is < 2 ppm.

Nuclear Magnetic Resonance (NMR) Structural Validation

NMR provides absolute confirmation of the molecular framework and isomeric identity.

  • Step 1: Solvent Selection: Dissolve 10 mg of the sample in 0.6 mL of DMSO- d6​ [3][4].

    • Causality: DMSO- d6​ is highly polar and disrupts intermolecular hydrogen bonding between the 2-amino and 3-carboxylate groups. This yields sharp, well-resolved resonances, particularly for the NH2​ protons, which are critical for confirming the intact amino-thiophene core.

  • Step 2: Acquisition: Record spectra on a Bruker Avance 400 MHz or 500 MHz spectrometer[3][4].

  • Step 3: Signal Analysis & Self-Validation:

    • Causality: The presence of a sharp singlet integrating to 3H at ~3.80 ppm confirms the methyl ester, while the distinct downfield shift of the pyridine protons confirms successful substitution at the 4-position[2][3].

    • Validation Check (qNMR): Spike the sample with a known mass of a certified internal standard (e.g., maleic acid). Compare the integral of the standard against the thiophene signals to calculate absolute mass fraction purity, validating the relative purity obtained from HPLC.

Mechanistic Workflows and Application Pathways

The following diagrams illustrate the analytical validation workflow and the downstream pharmacological applications of the validated standard.

ValidationWorkflow Start Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate (Batch Sample) HPLC HPLC-DAD Analysis (Purity & Isomer Separation) Start->HPLC NMR 1H & 13C NMR (Structural Confirmation) Start->NMR HRMS HRMS (Orbitrap) (Trace Impurity ID) Start->HRMS Decision Purity > 99.5% & No Regioisomers? HPLC->Decision NMR->Decision HRMS->Decision Pass Certified Reference Material (Approved) Decision->Pass Yes Fail Reagent Grade / Repurify (Rejected as CRM) Decision->Fail No

Fig 1. Multi-tier analytical validation workflow for thiophene-3-carboxylate standards.

Pathway Precursor Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate (Building Block) Synthesis Gewald Reaction / Cross-Coupling (Scaffold Assembly) Precursor->Synthesis Target Thieno-oxazepine / GPCR Ligand (Active Pharmaceutical Ingredient) Synthesis->Target Receptor Target Receptor (e.g., Adenosine A2B / PD-L1) Target->Receptor High Affinity Binding Effect Therapeutic Efficacy (Immune Modulation / Neuroprotection) Receptor->Effect Pathway Activation/Inhibition

Fig 2. Downstream pharmacological application pathway of thiophene-3-carboxylate derivatives.

Conclusion

Validating the purity of methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate requires a multi-orthogonal approach. Relying solely on HPLC-UV can obscure isobaric impurities, while standalone NMR may lack the sensitivity to detect trace catalytic poisons. By employing the self-validating, causally-driven protocols outlined above, researchers can confidently certify their starting materials, ensuring the integrity of complex downstream drug development pipelines.

References

  • Scholarly Publications Leiden University. "The activation mechanisms of G protein-coupled receptors : the case of the adenosine A2B and HCA2/3 receptors". universiteitleiden.nl.[Link]

  • National Institutes of Health (NIH). "From cycloheptathiophene-3-carboxamide to oxazinone-based derivatives as allosteric HIV-1 ribonuclease H inhibitors". nih.gov.[Link]

  • American Chemical Society (ACS). "Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors". acs.org. [Link]

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